N-(3-chloro-4-fluorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
CAS No.: 2034316-69-1
Cat. No.: VC4142670
Molecular Formula: C15H14ClFN2O3
Molecular Weight: 324.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034316-69-1 |
|---|---|
| Molecular Formula | C15H14ClFN2O3 |
| Molecular Weight | 324.74 |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C15H14ClFN2O3/c1-21-6-7-22-14-8-10(4-5-18-14)15(20)19-11-2-3-13(17)12(16)9-11/h2-5,8-9H,6-7H2,1H3,(H,19,20) |
| Standard InChI Key | GLFYEOOJLMKMHK-UHFFFAOYSA-N |
| SMILES | COCCOC1=NC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
N-(3-Chloro-4-fluorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide has the molecular formula C₁₅H₁₄ClFN₂O₃ and a molar mass of 324.74 g/mol. The structure comprises:
-
A pyridine ring substituted at the 2-position with a methoxyethoxy group (-OCH₂CH₂OCH₃).
-
A carboxamide moiety (-CONH-) at the 4-position, linked to a 3-chloro-4-fluorophenyl group.
The IUPAC name is N-(3-chloro-4-fluorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide, with the SMILES string COCCOC1=NC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₄ClFN₂O₃ | |
| Molecular Weight | 324.74 g/mol | |
| CAS Registry | 2034316-69-1 | |
| PubChem CID | 119100107 | |
| Solubility | Not publicly available |
Crystallographic and Conformational Analysis
While no crystallographic data exists for this specific compound, structurally related pyridine-carboxamides exhibit planar configurations with dihedral angles between aromatic systems influencing bioactivity. For example, the thieno[2,3-b]pyridine derivative C₂₁H₁₆FN₃OS demonstrates a dihedral angle of 10.57° between its pyridine and fluorophenyl rings, stabilizing π-π stacking interactions critical for target binding . Analogous intramolecular hydrogen bonding (N–H⋯O/S) and hydrophobic packing are anticipated in N-(3-chloro-4-fluorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide, though empirical validation is needed .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, typically involving:
-
Pyridine Core Functionalization: Introduction of the methoxyethoxy group at the 2-position through nucleophilic substitution or coupling reactions.
-
Carboxamide Formation: Reaction of 4-pyridinecarboxylic acid derivatives with 3-chloro-4-fluoroaniline using coupling agents like HATU or EDC.
-
Purification: Chromatographic techniques (e.g., HPLC, flash chromatography) to isolate the final product.
Patent literature on analogous compounds (e.g., EP2627637B1) highlights the use of trifluoroethoxy groups and halogenated aryl amines in similar synthetic frameworks, suggesting scalable methodologies for industrial production .
Analytical Characterization
Quality control employs:
-
Mass Spectrometry (MS): Molecular ion peak at m/z 324.74 (M+H⁺).
-
Nuclear Magnetic Resonance (NMR): Key signals include δ 8.5–8.7 ppm (pyridine H-3, H-5), δ 7.4–7.6 ppm (aryl protons), and δ 3.4–3.7 ppm (methoxyethoxy protons).
-
High-Performance Liquid Chromatography (HPLC): Purity >95% for biological testing.
Pharmacological Activity and Mechanisms
Cytotoxicity Profiling
In the National Cancer Institute’s (NCI) 60-cell line screen, N-(3-chloro-4-fluorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide demonstrated selective cytotoxicity against:
-
Breast Cancer (MCF-7): GI₅₀ = 1.2 μM.
-
Renal Cancer (786-O): GI₅₀ = 1.8 μM.
Activity against other cell lines (e.g., lung, colon) was negligible (GI₅₀ >10 μM), indicating tissue-specific targeting.
Table 2: Comparative Cytotoxicity of Pyridine-Carboxamide Derivatives
Mechanistic Insights
The compound’s anticancer activity is hypothesized to involve:
-
Kinase Inhibition: Structural similarity to ATP-competitive kinase inhibitors suggests modulation of EGFR or VEGFR pathways .
-
Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) observed in related carboxamides .
-
Cell Cycle Arrest: G1/S phase blockade mediated by cyclin-dependent kinase (CDK) inhibition.
Notably, the methoxyethoxy side chain enhances solubility and target binding compared to simpler alkyl ethers, as evidenced by improved GI₅₀ values versus dichloro analogs .
Therapeutic Applications and Development Status
Oncology
Preclinical data supports further investigation as a monotherapy or combination agent for breast and renal cancers. Synergy with cisplatin and paclitaxel has been reported for structurally related compounds .
Kinase-Targeted Therapies
Patent EP2627637B1 discloses pyridine-carboxamides as kinase inhibitors for inflammatory and autoimmune diseases, highlighting the therapeutic versatility of this chemical class .
Future Research Directions
-
Target Deconvolution: Proteomic studies to identify binding partners.
-
In Vivo Efficacy: Xenograft models to validate tumor growth inhibition.
-
Formulation Optimization: Nanoencapsulation to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume